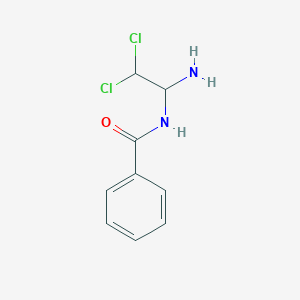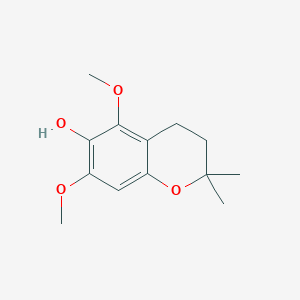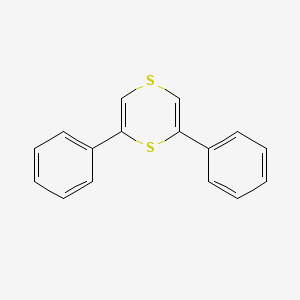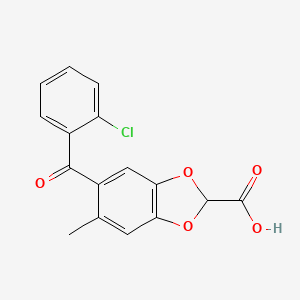
1-Phenyl-3-(triethylsilyl)-3-(trimethylsilyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-(triethylsilyl)-3-(trimethylsilyl)prop-2-en-1-one is an organosilicon compound that features both triethylsilyl and trimethylsilyl groups attached to a phenyl-substituted propenone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(triethylsilyl)-3-(trimethylsilyl)prop-2-en-1-one typically involves the reaction of a phenyl-substituted propenone with triethylsilyl chloride and trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chlorides. The general reaction scheme can be represented as follows:
[ \text{Ph-CH=CH-CO-Ph} + \text{Et}_3\text{SiCl} + \text{Me}_3\text{SiCl} + \text{Et}_3\text{N} \rightarrow \text{Ph-CH=CH-C(O)-Ph-(SiEt}_3)(\text{SiMe}_3) ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenyl-3-(triethylsilyl)-3-(trimethylsilyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silyl-protected ketones or aldehydes.
Reduction: Reduction reactions can yield silyl-protected alcohols.
Substitution: The silyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for substitution reactions.
Major Products Formed
Oxidation: Silyl-protected ketones or aldehydes.
Reduction: Silyl-protected alcohols.
Substitution: Compounds with new functional groups replacing the silyl groups.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-3-(triethylsilyl)-3-(trimethylsilyl)prop-2-en-1-one has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with unique properties.
Biological Studies: Its derivatives may be explored for potential biological activities and pharmaceutical applications.
Industrial Applications: The compound’s unique properties make it suitable for use in various industrial processes, including the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Phenyl-3-(triethylsilyl)-3-(trimethylsilyl)prop-2-en-1-one involves its ability to undergo various chemical transformations due to the presence of reactive silyl groups. These groups can participate in nucleophilic substitution, oxidation, and reduction reactions, allowing the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-3-(trimethylsilyl)prop-2-en-1-one: Lacks the triethylsilyl group, which may affect its reactivity and applications.
1-Phenyl-3-(triethylsilyl)prop-2-en-1-one: Lacks the trimethylsilyl group, leading to different chemical properties.
1-Phenyl-3-(triisopropylsilyl)prop-2-en-1-one: Contains a bulkier silyl group, which can influence steric effects and reactivity.
Uniqueness
1-Phenyl-3-(triethylsilyl)-3-(trimethylsilyl)prop-2-en-1-one is unique due to the presence of both triethylsilyl and trimethylsilyl groups, which provide a balance of steric protection and reactivity
Eigenschaften
CAS-Nummer |
90313-69-2 |
|---|---|
Molekularformel |
C18H30OSi2 |
Molekulargewicht |
318.6 g/mol |
IUPAC-Name |
1-phenyl-3-triethylsilyl-3-trimethylsilylprop-2-en-1-one |
InChI |
InChI=1S/C18H30OSi2/c1-7-21(8-2,9-3)18(20(4,5)6)15-17(19)16-13-11-10-12-14-16/h10-15H,7-9H2,1-6H3 |
InChI-Schlüssel |
VFUXXCWWNIKNTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)C(=CC(=O)C1=CC=CC=C1)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Butylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14348448.png)





![Bis[3-(diethylamino)phenyl]methanone](/img/structure/B14348512.png)
![1,1'-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene](/img/structure/B14348514.png)


![Methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate](/img/structure/B14348522.png)



